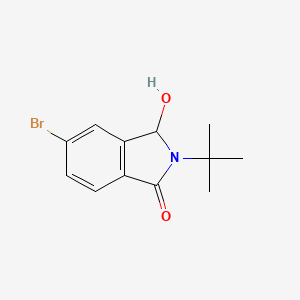

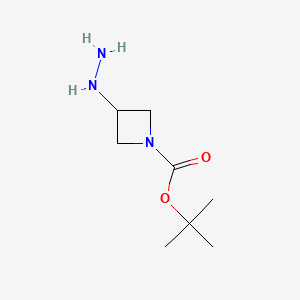

5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Reactivity

5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one serves as an intermediate in various organic synthesis processes. Its chemical structure allows for the exploration of novel synthetic pathways and the development of new compounds. For instance, it has been involved in copper-catalyzed synthesis reactions to create biologically active derivatives, demonstrating the compound's versatility in facilitating complex chemical transformations (Kavala et al., 2020). Additionally, methodologies using carbamoyl radical cyclization have enabled the convenient access to isoindolinone structures, highlighting the compound's utility in innovative synthetic strategies (López-Valdez et al., 2011).

Mechanistic Insights and Novel Pathways

Research into the mechanisms underlying the formation of 3-hydroxyisoindolin-1-ones has unveiled novel pathways involving carbon degradation followed by ring contraction. This insight opens up new avenues for the synthesis of complex molecules and enhances our understanding of chemical reactivity and dynamics (Kavala et al., 2020). Furthermore, the exploration of oxidative radical cyclization processes for the synthesis of 2-tert-butylisoindolin-1-ones from carbamoylxanthates underscores the potential of 5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one in facilitating diverse chemical reactions (López-Valdez et al., 2011).

Application in Material Science and Organic Electronics

The compound's bromo and tert-butyl groups make it a candidate for the development of materials science applications, particularly in the synthesis of organic electronic materials. For example, the synthesis of blue-emitting anthracenes with end-capping diarylamines involves the use of 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, indicating the role of similar brominated compounds in the production of organic electronics with specific emission properties (Danel et al., 2002).

Antioxidant Properties and Biological Activity

While the primary focus of this inquiry is on the synthetic applications of 5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one, it's worth noting that related brominated compounds have been studied for their antioxidant properties, suggesting potential areas of research into the biological activities of similar structures. For instance, naturally occurring bromophenols have shown strong antioxidant activities, which could inform future studies on the health and biological implications of brominated organic compounds (Li et al., 2011).

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

properties

IUPAC Name |

5-bromo-2-tert-butyl-3-hydroxy-3H-isoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-12(2,3)14-10(15)8-5-4-7(13)6-9(8)11(14)16/h4-6,11,16H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUUWFDGCFIPDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682054 |

Source

|

| Record name | 5-Bromo-2-tert-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one | |

CAS RN |

1245563-22-7 |

Source

|

| Record name | 5-Bromo-2-(1,1-dimethylethyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-tert-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/structure/B580701.png)

![Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B580712.png)

![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

![1,3-Dihydrobenzo[c]thiophene-5-thiocarboxamide](/img/structure/B580721.png)